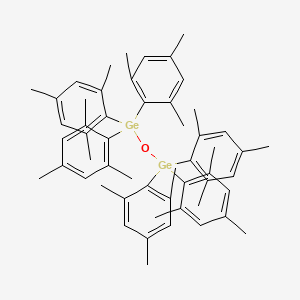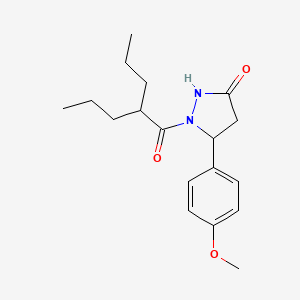![molecular formula C15H18N2O3 B12915562 3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- CAS No. 820238-68-4](/img/structure/B12915562.png)
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The unique structure of this compound, characterized by the presence of a pyrazolidinedione core and a substituted phenyl group, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the condensation of carbonyl compounds with 3,5-pyrazolidinedione. One common method is the Knoevenagel reaction, where the carbonyl compound reacts with 3,5-pyrazolidinedione in the presence of a base such as sodium methoxide. Another approach involves the cyclization of malonic acid hydrazide derivatives with glacial acetic acid .
Industrial Production Methods
Industrial production of 3,5-pyrazolidinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxiranes.
Reduction: Reduction of the exocyclic double bond can yield benzyl derivatives.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Aryldiazonium salts are used in the presence of a base like sodium acetate.
Major Products Formed
Oxidation: Formation of oxiranes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of arylazo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its potential use in the treatment of diseases such as rheumatoid arthritis.
Industry: Utilized in the development of dyes and color formers for color photography
Wirkmechanismus
The mechanism of action of 3,5-pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, the compound may interact with other signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinedione core.
Feprazone: Another anti-inflammatory agent with structural similarities to 3,5-pyrazolidinedione derivatives.
Uniqueness
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]- stands out due to its unique substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other pyrazolidinedione derivatives .
Eigenschaften
CAS-Nummer |
820238-68-4 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
4-[(2,3-dimethyl-4-propoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H18N2O3/c1-4-7-20-13-6-5-11(9(2)10(13)3)8-12-14(18)16-17-15(12)19/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
AURRNEHMLNOUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
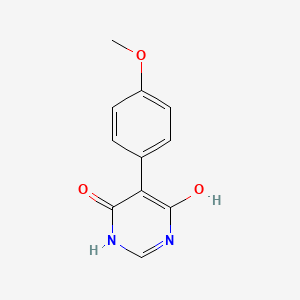
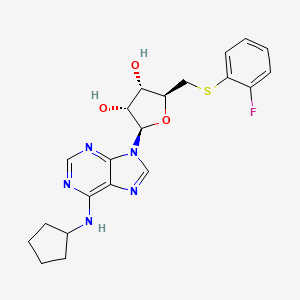
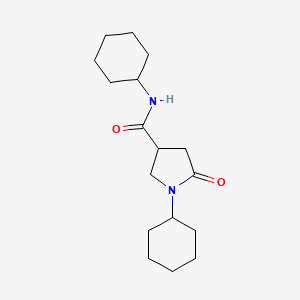
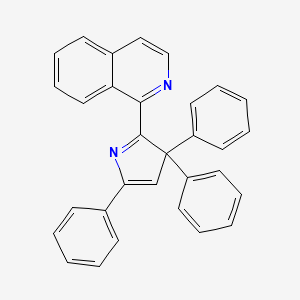
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)


![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
